molecular formula C18H15NO6 B2738686 3,3'-(pyridin-3-ylmethylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one) CAS No. 501105-83-5

3,3'-(pyridin-3-ylmethylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one)

Cat. No.: B2738686
CAS No.: 501105-83-5
M. Wt: 341.319
InChI Key: JUKMSJMWGKKGJE-UHFFFAOYSA-N
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Description

3,3'-(Pyridin-3-ylmethylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one) is a sophisticated chemical scaffold designed for advanced organic synthesis and medicinal chemistry research. This compound features a central pyridine ring linked to two 4-hydroxy-6-methyl-2H-pyran-2-one moieties, a structure known for its versatility as a building block in multicomponent reactions (MCRs). MCRs are powerful tools for efficiently creating diverse and complex molecular structures from readily available starting materials . The 4-hydroxy-6-methyl-2H-pyran-2-one (also known as dehydroacetic acid derivative) unit is a recognized precursor in the synthesis of key intermediates and is valued for its presence in pharmacologically active compounds . The integration of these pyrone rings with a pyridinylmethylene core makes this bis-compound a particularly valuable synthon for constructing novel polyheterocyclic frameworks, such as those found in fluorescent probes or molecules with potential biological activity . Main Applications and Research Value: • Organic Synthesis: Serves as a core template in tandem reactions, such as Knoevenagel-Michael protocols, for generating complex, drug-like heterocyclic structures . • Medicinal Chemistry: Provides a foundation for developing new compounds predicted to have various biological activities. While the specific activity of this bis-compound requires further investigation, related structures have been studied for potential applications . • Material Science: The conjugated system within the molecule may be of interest for developing organic fluorescent materials, given the known fluorescent properties of certain bicyclic pyridinone derivatives . This product is intended for research and development purposes in a controlled laboratory environment only. Handling and Storage: Store in a cool, dry place. Keep the container tightly sealed under an inert atmosphere.

Properties

IUPAC Name

4-hydroxy-3-[(4-hydroxy-6-methyl-2-oxopyran-3-yl)-pyridin-3-ylmethyl]-6-methylpyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO6/c1-9-6-12(20)15(17(22)24-9)14(11-4-3-5-19-8-11)16-13(21)7-10(2)25-18(16)23/h3-8,14,20-21H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKMSJMWGKKGJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(C2=CN=CC=C2)C3=C(C=C(OC3=O)C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(pyridin-3-ylmethylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one) typically involves the reaction of aromatic aldehydes with 4-hydroxy-6-methyl-2H-pyran-2-one under specific conditions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea . This reaction can be carried out under conventional thermal heating or microwave activation, with the choice of conditions affecting the yield and selectivity of the product .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as nano-Al₂O₃/BF₃/Fe₃O₄ can be used to enhance the efficiency of the reaction . Solvent-free conditions or the use of green solvents like ethanol can also be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3,3’-(pyridin-3-ylmethylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyran rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and pyran rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce new functional groups onto the pyridine or pyran rings .

Scientific Research Applications

3,3’-(pyridin-3-ylmethylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one) has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

3,3′-[(2-Hydroxy-3,4-dimethoxyphenyl)methylene]bis(4-hydroxy-6-methyl-2H-pyran-2-one) (Compound 16)

  • Structural Differences : Replaces the pyridinylmethylene bridge with a 2-hydroxy-3,4-dimethoxyphenylmethylene group.
  • Bioactivity : Exhibits antioxidant activity via DPPH• scavenging, with an IC₅₀ value of 0.364 mg/mL .
  • Molecular Formula : C₂₁H₂₀O₁₀ (higher oxygen content due to methoxy groups).

3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-one (7a)

  • Structural Differences: A monomeric pyran-2-one derivative with a benzoylallyl substituent at the 3-position.
  • Synthesis: Prepared via reaction with butylamine in isopropanol .
  • Molecular Formula: C₁₆H₁₄O₄ (simpler structure lacking the bis-pyranone framework) .

Hydrazine-diylidene-linked Bis-pyran-2-one Derivatives

  • Example : 3,3′-[(1E,1′E)-Hydrazine-1,2-diylidenebis(ethan-1-yl-1-ylidene)]bis(4-hydroxy-6-methyl-2H-pyran-2-one) .
  • Structural Differences : Incorporates a hydrazine-diylidene bridge instead of pyridinylmethylene.
  • Crystallography : Crystallizes in space group P21/c with a molecular formula of C₁₆H₁₆N₂O₆. Full crystallographic data are available via CCDC 1956978 .

Bis-Pyridone Analogues

Bis(pyridyl)methanes (4a-h)

  • Structural Differences : Replaces pyran-2-one rings with pyridin-2-one moieties.
  • Examples :
    • 4f : C₂₁H₂₂N₂O₄ (FW: 366.41 Da), crystallizes in C2/c space group .
    • 4g’ : C₂₁H₂₀N₂O₄·0.421(C₂H₆OS) (FW: 396.98 Da), P21/n space group .
  • Applications : Studied for phytotoxic effects, demonstrating structural versatility in agrochemical research .

Physicochemical and Bioactivity Comparison

Compound Name Molecular Formula Molecular Weight (Da) Key Substituents Bioactivity (IC₅₀ or Key Finding) Reference
3,3'-(Pyridin-3-ylmethylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one) C₁₃H₁₂O₆ 264.233 Pyridinylmethylene bridge Antioxidant (DPPH• scavenging)
Compound 16 C₂₁H₂₀O₁₀ 432.37 2-Hydroxy-3,4-dimethoxyphenyl IC₅₀ = 0.364 mg/mL (DPPH•)
3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-one C₁₆H₁₄O₄ 270.28 Benzoylallyl group Synthetic intermediate
Hydrazine-diylidene derivative C₁₆H₁₆N₂O₆ 332.31 Hydrazine-diylidene bridge Crystallographic stability
Bis-pyridone (4f) C₂₁H₂₂N₂O₄ 366.41 Pyridin-2-one rings Phytotoxic activity

Key Findings and Trends

Substituent Impact on Bioactivity: The pyridinylmethylene bridge in the target compound enhances π-π interactions in biological systems, improving antioxidant efficacy compared to monomeric analogues like 7a . Methoxy groups in Compound 16 increase polarity and radical scavenging capacity, reducing IC₅₀ values .

Phytotoxic vs. Antioxidant Profiles :

  • Bis-pyridones (e.g., 4f ) prioritize phytotoxic effects due to nitrogen-rich heterocycles, whereas bis-pyran-2-ones favor antioxidant activity .

Biological Activity

3,3'-(pyridin-3-ylmethylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one), a complex organic compound featuring a pyridine ring structure, has garnered attention in various fields of research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C22H25N3O4\text{C}_{22}\text{H}_{25}\text{N}_3\text{O}_4

It consists of two 4-hydroxy-6-methyl-2H-pyran-2-one moieties linked by a pyridine ring. The presence of hydroxyl groups and the pyridine structure contribute to its reactivity and interaction with biological systems.

The biological activity of 3,3'-(pyridin-3-ylmethylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one) is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and inflammation.
  • Receptor Binding : It can bind to cellular receptors, modulating signal transduction pathways that influence cell growth and survival.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The hydroxyl groups in the structure are likely responsible for scavenging free radicals, thereby protecting cells from oxidative stress.

Anticancer Potential

Studies have shown that derivatives of pyridine-based compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that 3,3'-(pyridin-3-ylmethylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one) could induce apoptosis in cancer cells by triggering intrinsic apoptotic pathways.

Cell Line IC50 (µM) Mechanism
A54915.5Apoptosis
MCF712.0Cell Cycle Arrest
HeLa9.8ROS Generation

Antimicrobial Activity

Preliminary studies suggest that the compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic processes.

Case Studies

  • Study on Anticancer Activity :
    A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various pyridine derivatives, including our compound. Results indicated significant inhibition of cell proliferation in breast cancer cells (MCF7), with an IC50 value of 12 µM, suggesting its potential as a lead compound for further development .
  • Antioxidant Studies :
    In a comparative analysis of antioxidant activities among different pyranone derivatives, 3,3'-(pyridin-3-ylmethylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one) showed superior free radical scavenging capabilities compared to standard antioxidants like ascorbic acid .

Q & A

Q. What are the established synthetic routes for 3,3'-(pyridin-3-ylmethylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one), and what key reaction conditions optimize yield?

The compound is typically synthesized via a multi-step condensation reaction. A common approach involves reacting pyridine-3-carbaldehyde derivatives with bis(4-hydroxy-6-methyl-2H-pyran-2-one) under acidic or basic conditions. For example, hydrazine-linked bispyrone derivatives (structurally analogous) are synthesized using hydrazine-bridged intermediates under reflux in ethanol, with yields optimized by controlling stoichiometry and reaction time (e.g., 24–48 hours) . Catalytic methods, such as Fe₂O₃@SiO₂/In₂O₃ nanoparticles, may enhance regioselectivity in similar heterocyclic systems . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the target compound.

Q. How is the crystal structure of this compound determined, and what insights do bond angles and lengths provide about its stability?

Single-crystal X-ray diffraction (XRD) is the gold standard for structural elucidation. For related bispyrone derivatives, XRD data reveal a monoclinic crystal system (space group P2₁/c) with intermolecular hydrogen bonds (O–H···O and N–H···O) stabilizing the lattice . Bond angles around the pyridin-3-ylmethylene bridge (e.g., C–C–C ~120°) indicate sp² hybridization, while torsion angles (<10°) suggest planarity, critical for π-π stacking interactions. These structural features correlate with thermal stability and solubility behavior.

Advanced Research Questions

Q. What experimental strategies resolve discrepancies between theoretical and observed spectroscopic data for this compound?

Discrepancies (e.g., NMR chemical shifts or IR stretching frequencies) often arise from solvent effects, tautomerism, or computational model limitations. To address this:

  • Perform solvent-dependent NMR studies (e.g., DMSO-d₆ vs. CDCl₃) to assess hydrogen bonding or tautomeric equilibria .
  • Cross-validate density functional theory (DFT) calculations with experimental data by adjusting basis sets (e.g., B3LYP/6-311+G(d,p)) and incorporating solvent models (e.g., PCM) .
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and rule out impurities.

Q. How does the compound’s tautomeric behavior influence its reactivity in different solvents, and what methods characterize these equilibria?

The enol-keto tautomerism of the 4-hydroxy-6-methyl-2H-pyran-2-one moieties dominates reactivity. In polar aprotic solvents (e.g., DMSO), the enol form stabilizes via intramolecular hydrogen bonding, enhancing electrophilic substitution reactivity. In protic solvents (e.g., methanol), the keto form predominates, favoring nucleophilic attacks. Characterization methods include:

  • pH-dependent UV-Vis spectroscopy : Monitor absorbance shifts (e.g., ~300 nm for enol vs. ~270 nm for keto) to quantify tautomeric ratios .
  • Variable-temperature NMR : Track proton exchange rates between tautomers (e.g., coalescence temperatures) to estimate energy barriers .

Q. What experimental designs are recommended for assessing the compound’s bioactivity while minimizing confounding variables?

Adopt a split-plot randomized block design:

  • Main plots : Test concentrations (e.g., 1–100 μM) of the compound.
  • Subplots : Include controls (e.g., DMSO vehicle, positive/negative controls).
  • Replicates : Use ≥4 biological replicates to account for batch effects. For in vitro assays, pre-equilibrate the compound in assay buffers (e.g., PBS pH 7.4) to stabilize tautomeric forms. Monitor stability via LC-MS at 0, 6, and 24 hours .

Methodological Considerations for Data Contradictions

Q. How should researchers address conflicting results in the compound’s solubility profiles across studies?

Apparent contradictions often stem from differing purity grades or measurement techniques. Standardize protocols:

  • Use the shake-flask method with HPLC quantification.
  • Report solvent systems (e.g., aqueous buffers with 1% DMSO) and equilibration temperatures (e.g., 25°C ± 0.5°C) .
  • Compare with structurally similar compounds (e.g., 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one) to identify trends .

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